[Ser140]-PLP(139-151) is a modified peptide derived from the myelin proteolipid protein, specifically from amino acid residues 139 to 151. This compound is significant in immunological studies, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The peptide sequence is HSLGKWLGHPDKF, with the modification at position 140 where serine replaces cysteine to enhance stability without altering its antigenic properties. This peptide is utilized primarily to generate encephalitogenic T cells for research into autoimmune responses and potential therapeutic interventions.
The peptide is synthesized from myelin proteolipid protein, a major component of the central nervous system myelin. It has been extensively studied in various animal models, particularly in SJL/J mice, which are genetically predisposed to develop EAE upon immunization with this peptide. The source of the peptide can be traced back to studies on myelin proteins and their role in demyelinating diseases.
[Ser140]-PLP(139-151) falls under the classification of synthetic peptides used in immunology and neurobiology. It is categorized as an encephalitogenic peptide due to its ability to induce EAE when administered to susceptible mouse strains. Its primary classification involves:
The synthesis of [Ser140]-PLP(139-151) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes:
The molecular structure of [Ser140]-PLP(139-151) consists of a linear chain of amino acids with specific side chains that contribute to its biological activity. The serine substitution at position 140 enhances its stability against oxidation, which is crucial for maintaining its functionality in biological assays.
The structural data indicates that the peptide adopts a specific conformation conducive to binding with major histocompatibility complex molecules, facilitating T cell recognition and activation.
[Ser140]-PLP(139-151) primarily engages in biochemical interactions that lead to T cell activation and proliferation. Upon administration, it elicits a robust immune response characterized by:
In vitro studies demonstrate that splenocytes from immunized mice produce specific cytokines upon restimulation with [Ser140]-PLP(139-151), confirming its role as an effective immunogen.
The mechanism of action for [Ser140]-PLP(139-151) involves several steps:
Studies indicate that T cells activated by [Ser140]-PLP(139-151) are capable of transferring EAE when adoptively transferred into naive mice, underscoring the peptide's potent encephalitogenic properties.
[Ser140]-PLP(139-151) has several scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3